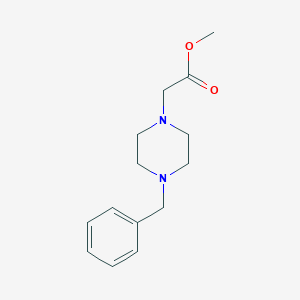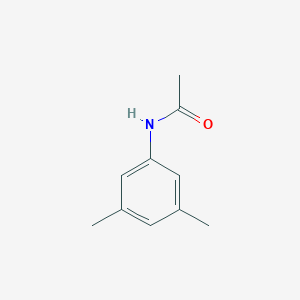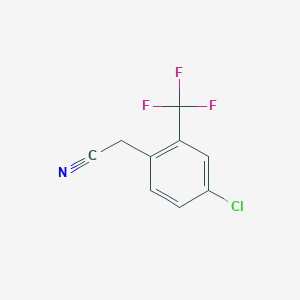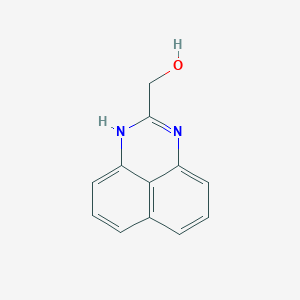
1H-perimidin-2-ylmethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-perimidin-2-ylmethanol is a chemical compound that belongs to the family of perimidines. It is a potential molecule for the development of new drugs due to its unique structure and various biological activities.
Mecanismo De Acción
The mechanism of action of 1H-perimidin-2-ylmethanol is not fully understood. However, it is believed to exert its biological effects through the inhibition of various enzymes and receptors. For example, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It also inhibits the activity of acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease.
Efectos Bioquímicos Y Fisiológicos
1H-perimidin-2-ylmethanol has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of bacteria and fungi by disrupting their cell membranes and inhibiting their metabolic pathways. It also exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, it has been found to have antioxidant properties by scavenging free radicals and reducing oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1H-perimidin-2-ylmethanol in lab experiments is its high yield and purity. It can be synthesized using simple and cost-effective methods, which makes it easily accessible for researchers. However, one of the limitations is its potential toxicity. It has been found to be toxic to certain cell lines at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
For research include the development of new drugs, the study of its mechanism of action, and the identification of its molecular targets.
Métodos De Síntesis
The synthesis of 1H-perimidin-2-ylmethanol can be achieved through several methods. One of the most common methods is the reaction of 2-aminopyridine with formaldehyde in the presence of a catalyst such as acetic acid. Another method involves the reaction of 2-aminopyridine with paraformaldehyde in the presence of hydrochloric acid. Both methods result in the formation of 1H-perimidin-2-ylmethanol with high yield and purity.
Aplicaciones Científicas De Investigación
1H-perimidin-2-ylmethanol has been extensively studied for its potential biological activities. It has been shown to exhibit antimicrobial, antitumor, antifungal, and anti-inflammatory properties. Additionally, it has been found to be a potent inhibitor of certain enzymes such as acetylcholinesterase and carbonic anhydrase. These properties make it a promising candidate for the development of new drugs for the treatment of various diseases.
Propiedades
Número CAS |
20956-94-9 |
|---|---|
Nombre del producto |
1H-perimidin-2-ylmethanol |
Fórmula molecular |
C12H10N2O |
Peso molecular |
198.22 g/mol |
Nombre IUPAC |
1H-perimidin-2-ylmethanol |
InChI |
InChI=1S/C12H10N2O/c15-7-11-13-9-5-1-3-8-4-2-6-10(14-11)12(8)9/h1-6,15H,7H2,(H,13,14) |
Clave InChI |
JEZCQKKWTIYYMX-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C1)NC(=NC3=CC=C2)CO |
SMILES canónico |
C1=CC2=C3C(=C1)NC(=NC3=CC=C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



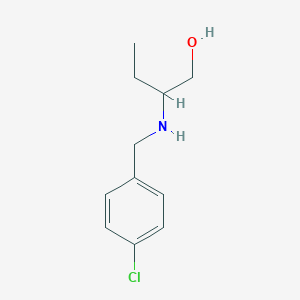
![1-Amino-3-ethyl-1-[1-(4-fluorophenyl)cyclobutyl]pentan-3-ol](/img/structure/B182406.png)
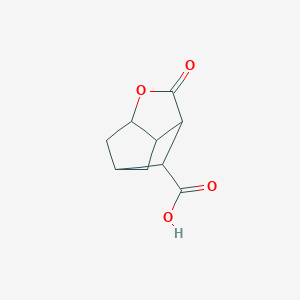
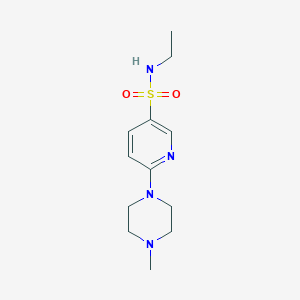
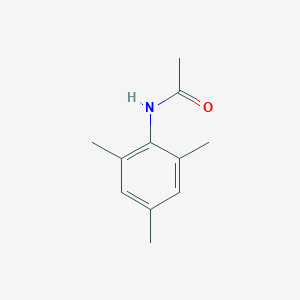
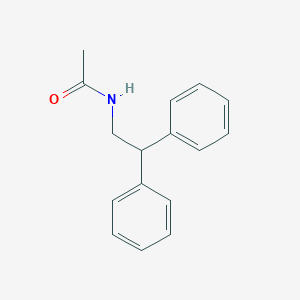
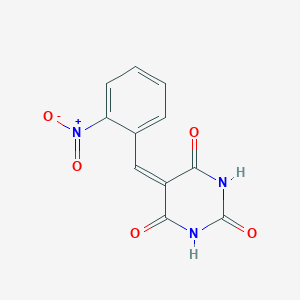
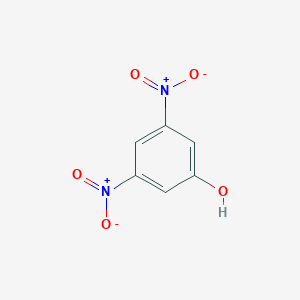
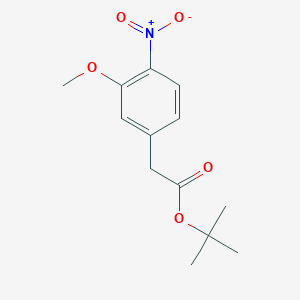
![6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylic acid](/img/structure/B182419.png)

